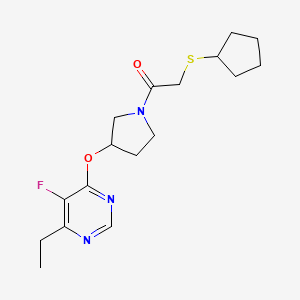

![molecular formula C28H31N3O3S B2539196 2-[苄基-[(E)-2-苯乙烯基]磺酰氨基]-N-(4-哌啶-1-基苯基)乙酰胺 CAS No. 791608-24-7](/img/structure/B2539196.png)

2-[苄基-[(E)-2-苯乙烯基]磺酰氨基]-N-(4-哌啶-1-基苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

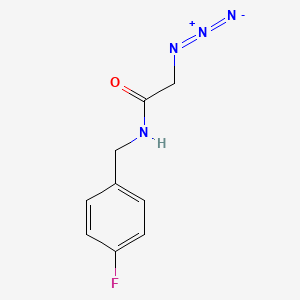

The compound "2-[benzyl-[(E)-2-phenylethenyl]sulfonylamino]-N-(4-piperidin-1-ylphenyl)acetamide" is a derivative of piperidine, which is a six-membered ring containing five methylene groups and one amine group. Piperidine derivatives have been extensively studied due to their biological activities, particularly as acetylcholinesterase (AChE) inhibitors, which are of interest in the treatment of neurodegenerative diseases such as Alzheimer's disease .

Synthesis Analysis

The synthesis of piperidine derivatives typically involves the reaction of benzenesulfonyl chloride with a piperidine moiety under controlled conditions, followed by substitution at the nitrogen atom with various electrophiles to yield a range of N-substituted acetamide derivatives . For example, compound 21, a potent AChE inhibitor, was synthesized by introducing a benzylsulfonyl group to the benzamide moiety and further substituting with a methyl group at the nitrogen atom . Similarly, other derivatives have been synthesized by introducing different substituents, such as phthalimido and indanone moieties , to enhance the anti-AChE activity.

Molecular Structure Analysis

The molecular structure of these piperidine derivatives is crucial for their activity as AChE inhibitors. The introduction of bulky moieties and the basic quality of the nitrogen atom in the piperidine ring are key factors that influence their potency . The presence of a phenyl group on the nitrogen atom of the amide moieties has been shown to enhance activity . Additionally, the rigidity of the molecule, as seen in the isoindolone and indanone derivatives, can lead to potent anti-AChE activity .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically include the formation of amide bonds and the introduction of various substituents through nucleophilic substitution reactions. The reactivity of the piperidine nitrogen atom allows for the introduction of different electrophiles, which can significantly alter the biological activity of the resulting compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of these piperidine derivatives, such as solubility, stability, and reactivity, are influenced by the substituents attached to the piperidine ring and the overall molecular structure. These properties are important for the pharmacokinetic and pharmacodynamic profiles of the compounds. For instance, the introduction of a sulfonyl group can increase the solubility and potentially the bioavailability of the compound . The spectral data, including IR, EIMS, and 1H-NMR, are used to confirm the structure of the synthesized compounds .

科学研究应用

抗乙酰胆碱酯酶活性

一项对一系列哌啶衍生物的研究,包括那些带有苄基和磺酰氨基的,证明了显著的抗乙酰胆碱酯酶 (AChE) 活性。这些化合物经过专门设计,在氮原子上有庞大的部分和取代基,已显示出抑制 AChE 的显着效力。由于它们在增加大脑中乙酰胆碱水平方面发挥的作用,从而改善认知和记忆,因此人们正在寻求此类抑制剂来治疗神经退行性疾病,如阿尔茨海默病 (Sugimoto 等,1990)。

抗疟疾和抗病毒特性

对磺酰胺衍生物的研究(与本化合物共享一个官能团)揭示了它们在抗疟疾活性中的效用。对这些化合物进行体外抗疟疾特性的评估,显示出有希望的 IC50 值和选择性指数。此外,该研究扩展到它们作为 COVID-19 治疗剂的潜力,通过分子对接研究展示了它们的广谱抗病毒能力 (Fahim & Ismael,2021)。

抗菌活性

由苯并噻唑和对乙酰氨基苯磺酰氯合成的新的吡啶衍生物已被筛选出具有抗菌活性,证明了对细菌菌株的显着有效性。这项研究强调了此类化合物在开发新的抗菌剂方面的潜力,由于磺酰氨基成分的结构相似性,这可能与本化合物有关 (Patel & Agravat,2009)。

抗朊病毒活性

已合成苯甲酰胺衍生物(包括那些具有哌啶和乙酰氨基的衍生物)并将其评估为抗朊病毒剂。评估了它们与朊病毒蛋白 (PrP(C)) 结合并抑制其病理形式 PrP(Sc) 的能力,表明在朊病毒疾病中具有潜在的治疗应用 (Fiorino 等,2012)。

属性

IUPAC Name |

2-[benzyl-[(E)-2-phenylethenyl]sulfonylamino]-N-(4-piperidin-1-ylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31N3O3S/c32-28(29-26-14-16-27(17-15-26)30-19-8-3-9-20-30)23-31(22-25-12-6-2-7-13-25)35(33,34)21-18-24-10-4-1-5-11-24/h1-2,4-7,10-18,21H,3,8-9,19-20,22-23H2,(H,29,32)/b21-18+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMFHCPWDFFVBJS-DYTRJAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC=C(C=C2)NC(=O)CN(CC3=CC=CC=C3)S(=O)(=O)C=CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)C2=CC=C(C=C2)NC(=O)CN(CC3=CC=CC=C3)S(=O)(=O)/C=C/C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[benzyl-[(E)-2-phenylethenyl]sulfonylamino]-N-(4-piperidin-1-ylphenyl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-bromo-3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2539115.png)

![ethyl 3-carbamoyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2539120.png)

![3-phenyl-5H-indeno[1,2-c]pyridazin-5-one oxime](/img/structure/B2539124.png)

![2-[3-(Cyclohexanecarbonyl)indol-1-yl]-1-(2,3-dihydroindol-1-yl)ethanone](/img/structure/B2539126.png)

![Tert-butyl N-[3-[[(E)-4-(dimethylamino)but-2-enoyl]amino]propyl]-N-(pyridin-3-ylmethyl)carbamate](/img/structure/B2539130.png)

![2-[(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]isoindole-1,3-dione](/img/structure/B2539134.png)